1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-

Description

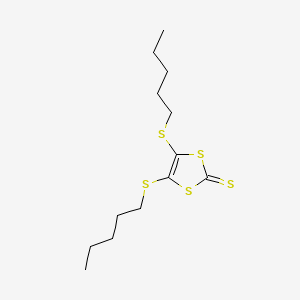

1,3-Dithiole-2-thione derivatives are sulfur-rich heterocyclic compounds with a conjugated π-system, making them valuable precursors for tetrathiafulvalene (TTF)-based materials. The compound 4,5-bis(pentylthio)-1,3-dithiole-2-thione features pentylthio (-SC₅H₁₁) substituents at the 4,5-positions of the dithiole ring. These alkylthio groups enhance solubility in organic solvents and influence intermolecular interactions in solid-state packing. The compound is primarily used in synthesizing TTF derivatives, which exhibit conductive or superconducting properties when forming charge-transfer salts.

Properties

IUPAC Name |

4,5-bis(pentylsulfanyl)-1,3-dithiole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22S5/c1-3-5-7-9-15-11-12(18-13(14)17-11)16-10-8-6-4-2/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAACZRORIJWJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(SC(=S)S1)SCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dithiole-2-thione, 4,5-bis(pentylthio)- typically involves the reaction of 1,3-dithiole-2-thione with pentylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

1,3-Dithiole-2-thione+Pentylthiol→1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The pentylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.

Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

Industry: Utilized in the development of materials with unique electronic and optical properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,3-dithiole-2-thione, 4,5-bis(pentylthio)- involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can participate in redox reactions, influencing cellular redox balance and modulating the activity of enzymes involved in oxidative stress responses. Additionally, the pentylthio groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Chain Length Variations

4,5-Bis(hexylthio)-1,3-dithiole-2-thione

- Structure : Hexylthio (-SC₆H₁₃) substituents.

- Properties: Increased hydrophobicity and lower melting point compared to the pentylthio analog due to longer alkyl chains. Solubility in non-polar solvents (e.g., chloroform, hexane) is enhanced, facilitating solution-based processing.

- Applications : Used in Langmuir-Blodgett films for organic electronics.

4,5-Bis(propylthio)-1,3-dithiole-2-thione

- Structure : Propylthio (-SC₃H₇) substituents.

- Properties : Shorter chains reduce steric hindrance, improving reactivity in TTF synthesis. For example, Decurtins et al. used this compound to prepare TTF derivatives via triethyl phosphite-mediated coupling.

- Crystallography : Exhibits planar dithiole rings with S–C bond lengths of 1.720–1.754 Å, indicating partial double-bond character.

4,5-Bis(benzylthio)-1,3-dithiole-2-thione

Functional Group Modifications

4,5-Bis(2'-cyanoethylthio)-1,3-dithiole-2-thione

- Structure: Cyanoethylthio (-S-CH₂-CH₂-CN) substituents.

- Properties: Polar cyano groups improve solubility in polar aprotic solvents (e.g., DMF, acetonitrile). The compound forms two distinct molecular conformers (A and B) in the crystal lattice, with deviations in C–S–C bond angles (∼105° vs. 108°).

- Applications : Used in coordination polymers with transition metals.

4,5-(Ethoxyethylenedithio)-1,3-dithiole-2-thione

- Structure : Ethoxyethylene dithiolate substituents.

- Crystallography: Monoclinic crystal system (space group P121/c) with unit cell parameters a = 8.3699 Å, b = 17.573 Å, c = 7.5305 Å. The dithiole ring is highly planar (max deviation: 0.005 Å), favoring electronic conjugation.

Electronic and Structural Comparisons

Notes:

- Longer alkyl chains (e.g., pentylthio vs. propylthio) reduce crystallinity but improve solubility.

- Electron-withdrawing groups (e.g., -CN) alter redox potentials, affecting TTF conductivity.

Biological Activity

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- (CAS No. 106920-25-6) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields including medicinal chemistry.

Chemical Structure and Properties

1,3-Dithiole-2-thione is characterized by a dithiole ring structure with two pentylthio substituents at the 4 and 5 positions. This unique configuration contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H14S4 |

| Molecular Weight | 274.42 g/mol |

| CAS Number | 106920-25-6 |

The biological activity of 1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- is primarily attributed to its ability to act as an antioxidant and a potential modulator of various biochemical pathways. The compound has been shown to interact with cellular signaling pathways that regulate oxidative stress and inflammation.

Antioxidant Activity

Research indicates that compounds within the dithiole family can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Modulation of Enzymatic Activity

1,3-Dithiole-2-thione derivatives have been studied for their ability to modulate enzyme activities. For instance, they may influence the activity of phase II detoxifying enzymes such as glutathione S-transferases (GSTs), which play a significant role in cellular defense mechanisms against toxins.

In Vitro Studies

Several studies have demonstrated the biological effects of 1,3-Dithiole-2-thione derivatives:

- Cell Proliferation Inhibition : In vitro assays have shown that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis. For example, a study reported a significant reduction in cell viability in human breast cancer cells treated with dithiole derivatives .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

In Vivo Studies

Animal studies have further elucidated the biological effects of dithiole compounds:

- Protective Effects Against Oxidative Stress : In rodent models, administration of 1,3-Dithiole-2-thione derivatives showed protective effects against liver damage induced by oxidative stressors. The compounds were effective in reducing markers of liver injury and enhancing antioxidant enzyme levels .

- Anti-inflammatory Effects : The anti-inflammatory properties were evaluated using models of induced inflammation. Results indicated that treatment with dithiole compounds significantly reduced inflammatory markers and improved overall health outcomes in treated animals .

Case Studies

A few case studies emphasize the potential therapeutic applications of 1,3-Dithiole-2-thione derivatives:

- Case Study 1 : A clinical trial investigated the use of dithiole derivatives as adjunct therapy in cancer patients undergoing chemotherapy. Results indicated improved tolerance to treatment and reduced side effects due to enhanced antioxidant capacity .

- Case Study 2 : Research on neuroprotection demonstrated that these compounds could mitigate neurodegeneration in animal models of Alzheimer’s disease by reducing amyloid-beta toxicity and promoting neuronal survival .

Q & A

Q. What are the common synthetic routes for preparing 4,5-bis(pentylthio)-1,3-dithiole-2-thione, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cross-coupling reactions mediated by trivalent phosphorus derivatives (e.g., trimethylphosphite) between 1,3-dithiole-2-thione precursors and alkylthiols. For example, derivatives with methyl or benzoylthio substituents are synthesized via deprotection of intermediates like 4,5-bis(benzoylthio)-1,3-dithiole-2-thione using sodium methoxide, followed by ligand exchange with alkylthiols . Optimization strategies include:

- Temperature control : Reactions often require reflux conditions (e.g., acetonitrile at 80°C) to ensure complete ligand substitution.

- Catalyst selection : Transition metal salts (e.g., Zn²⁺ or Cd²⁺) enhance stability during ligand exchange .

- Purification : Chromatography or recrystallization in chloroform/methanol yields pure products. Reported yields for similar derivatives range from 48% to 70%, depending on substituent steric effects .

Q. What spectroscopic and crystallographic methods confirm the molecular structure of 4,5-bis(alkylthio)-1,3-dithiole-2-thione derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR identify alkylthio substituents (e.g., pentyl chains) via characteristic shifts (δ 2.8–3.2 ppm for S–CH₂ groups) .

- X-ray crystallography : Resolves bond lengths (e.g., C–S bonds at 1.74–1.78 Å) and torsion angles (e.g., 60–110° for side-chain conformers). For example, 4,5-bis(2-cyanoethylthio) derivatives exhibit planar dithiole rings with deviations <0.02 Å .

- IR spectroscopy : C=S and C–S stretches appear at 1050–1150 cm⁻¹ and 650–750 cm⁻¹, respectively .

Q. What are the critical safety protocols for handling 4,5-bis(pentylthio)-1,3-dithiole-2-thione in laboratory settings?

- PPE : Wear nitrile gloves, protective eyewear, and flame-retardant lab coats to avoid skin/eye contact (H314/H318 hazards) .

- Ventilation : Use fume hoods or gloveboxes to prevent inhalation of toxic vapors (H335/H333 risks) .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to avoid oxidation or decomposition .

- Waste disposal : Segregate organic waste and consult certified agencies for sulfur-containing compound disposal .

Advanced Research Questions

Q. How does the choice of alkylthio substituents (e.g., pentyl vs. methyl) influence the electronic properties of 1,3-dithiole-2-thione derivatives?

- Electron density : Longer alkyl chains (e.g., pentyl) donate electron density via inductive effects, reducing the HOMO-LUMO gap. This enhances charge-transfer capabilities in donor-acceptor complexes .

- Crystallinity : Bulky substituents (e.g., pentyl) disrupt π-π stacking, favoring van der Waals interactions and layered crystal structures .

- DFT studies : Computational modeling reveals that pentylthio groups increase polarizability, improving conductivity in doped materials .

Q. What methodologies evaluate the potential of 4,5-bis(pentylthio)-1,3-dithiole-2-thione derivatives as organic semiconductors?

- Four-probe conductivity measurements : Test thin films or single crystals for resistivity (e.g., σ ≈ 10⁻³–10⁻² S/cm for TTF-based analogs) .

- Cyclic voltammetry : Determine redox potentials (e.g., E₁/2 ≈ –0.2 V vs. Ag/Ag⁺ for oxidation) to assess suitability for charge-transfer salts .

- Band structure calculations : Use DFT to map electronic bands and predict carrier mobility .

Q. How can researchers resolve discrepancies in crystallographic data for 1,3-dithiole-2-thione derivatives with varying substituents?

- Multi-technique validation : Cross-check X-ray data with powder XRD and TEM to confirm unit cell parameters .

- Intermolecular interaction analysis : Compare S···S (3.5–3.8 Å) and C–H···S (2.6–3.8 Å) distances across studies to identify packing anomalies .

- Database references : Use the Cambridge Structural Database (CSD) to benchmark bond angles/lengths against similar compounds .

Q. What role do non-covalent interactions play in the supramolecular assembly of 4,5-bis(alkylthio)-1,3-dithiole-2-thione crystals?

- S···S interactions : Drive 2D layer formation with distances of 3.5–3.8 Å, critical for charge transport in semiconductors .

- Halogen bonding : In bromine-substituted analogs, Br···Br interactions (3.7–3.9 Å) stabilize 3D architectures .

- Hydrogen bonding : Weak C–H···N/S bonds (2.5–3.3 Å) enhance thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.